molecular formula C6H7BrOS B3081983 2-(2-Bromothiophen-3-yl)ethan-1-ol CAS No. 111881-86-8

2-(2-Bromothiophen-3-yl)ethan-1-ol

Cat. No. B3081983
M. Wt: 207.09 g/mol
InChI Key: XSJNRKCAVIWOGV-UHFFFAOYSA-N
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Patent
US09359311B2

Procedure details

NBS (9.53 g, 53.6 mmol) was added portionwise to a solution of 3-thiopheneethanol 6.87 g, 53.6 mmol) in AcOH (30 ml). The temperature was raised to 40° C. and mixture was stirred for 1 h. DCM (400 ml) and water was added. The organic layer was washed with water and sat. NaHCO3. The organic layer evaporated and residue purified by flash chromatography using 25-33% EtOAc in iso-hexane. Yield: 5.39 g (49%); colourless oil. 1H NMR (400 MHz, CDCl3): δ 2.89 (t, J 6.4 Hz, 2H), 3.85 (t, J 6.4 Hz, 2H), 6.89 (d, J 5.6 Hz, 1H), 7.26 (d, J 5.6 Hz, 1H).
Name
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[S:9]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][OH:16])=[CH:10]1.C(Cl)Cl.O>CC(O)=O>[Br:8][C:10]1[S:9][CH:13]=[CH:12][C:11]=1[CH2:14][CH2:15][OH:16]

Inputs

Step One
Name
Quantity
9.53 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
6.87 g
Type
reactant
Smiles
S1C=C(C=C1)CCO
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water and sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer evaporated
CUSTOM
Type
CUSTOM
Details
residue purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1SC=CC1CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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